molecular formula C26H25N5O2S2 B12399822 BRM/BRG1 ATP Inhibitor-3

BRM/BRG1 ATP Inhibitor-3

Cat. No.: B12399822
M. Wt: 503.6 g/mol
InChI Key: WNFUOUMYNUFZIX-QFIPXVFZSA-N
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Description

BRM/BRG1 ATP Inhibitor-3 is a potent inhibitor targeting both BRM and BRG1 components of the BAF complex. It exhibits IC50 values of 10.4 nM for BRM and 19.3 nM for BRG1 . This compound holds potential for research applications in cancer and BAF complex-related disorders .

Preparation Methods

The preparation of BRM/BRG1 ATP Inhibitor-3 involves synthetic routes and reaction conditions that are typically proprietary and specific to the manufacturer. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including the use of various solvents and reagents such as DMSO, PEG300, and Tween-80 . Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

BRM/BRG1 ATP Inhibitor-3 undergoes various chemical reactions, including:

Comparison with Similar Compounds

BRM/BRG1 ATP Inhibitor-3 is unique in its dual inhibition of both BRM and BRG1, making it more effective in certain cancer models compared to inhibitors that target only one of these ATPases. Similar compounds include:

This compound stands out due to its potent inhibition and broad applicability in studying the BAF complex and its role in cancer.

Properties

Molecular Formula

C26H25N5O2S2

Molecular Weight

503.6 g/mol

IUPAC Name

4-amino-N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]benzamide

InChI

InChI=1S/C26H25N5O2S2/c1-34-14-11-22(29-24(32)18-5-7-21(27)8-6-18)25(33)31-26-30-23(16-35-26)20-4-2-3-19(15-20)17-9-12-28-13-10-17/h2-10,12-13,15-16,22H,11,14,27H2,1H3,(H,29,32)(H,30,31,33)/t22-/m0/s1

InChI Key

WNFUOUMYNUFZIX-QFIPXVFZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N

Canonical SMILES

CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N

Origin of Product

United States

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